

Technical Profile: 4-(Isopentyloxy)benzohydrazide

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Compound of Interest

Compound Name: 4-(Isopentyloxy)benzohydrazide

CAS No.: 721426-56-8

Cat. No.: B2535915

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Content Type: Technical Monograph & Synthesis Guide Subject: 4-(3-Methylbutoxy)benzohydrazide (CAS: 613656-76-1) Audience: Medicinal Chemists, Material Scientists, and Process Engineers[1][2]

Executive Summary

4-(Isopentyloxy)benzohydrazide is a bifunctional building block characterized by a lipophilic isopentyl (3-methylbutyl) tail and a reactive hydrazide headgroup.[1][2] It serves as a critical intermediate in two distinct high-value sectors:[1][2]

- **Medicinal Chemistry:** As a pharmacophore for the synthesis of antitubercular agents (targeting Enoyl-ACP reductase) and antimicrobial Schiff bases.[2] The isopentyl chain enhances lipophilicity (LogP), facilitating transport across mycobacterial cell walls compared to its methoxy/ethoxy analogs.
- **Material Science:** As a mesogenic precursor for liquid crystalline materials. Condensation with aromatic aldehydes yields rod-like molecules (calamitic mesogens) where the isopentyl chain acts as a flexible spacer to lower phase transition temperatures.[2]

Chemical Identity & Physicochemical Properties[1]

[3][4][5][6][7][8]

Property	Specification
IUPAC Name	4-(3-methylbutoxy)benzohydrazide
Common Name	4-Isopentyloxybenzoic acid hydrazide
CAS Number	613656-76-1
Molecular Formula	C ₁₂ H ₁₈ N ₂ O ₂
Molecular Weight	222.29 g/mol
Predicted LogP	~2.5 – 2.8 (Lipophilic)
H-Bond Donors/Acceptors	3 / 3
Physical State	Crystalline Solid (Colorless to Off-white)
Solubility	Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water

Synthesis & Manufacturing Protocol

Scientific Integrity Note: This protocol utilizes a convergent synthesis strategy starting from ethyl 4-hydroxybenzoate.[1] The choice of the ethyl ester over the acid chloride prevents premature oligomerization and allows for milder hydrazinolysis conditions.[2]

Step 1: Williamson Ether Synthesis (Alkylation)

Objective: Install the isopentyl tail.

- Reagents: Ethyl 4-hydroxybenzoate (1.0 eq), 1-Bromo-3-methylbutane (1.2 eq), Potassium Carbonate (, 2.5 eq).[1][2]
- Solvent: DMF (Dimethylformamide) or Acetonitrile.
- Procedure:

- Dissolve ethyl 4-hydroxybenzoate in DMF under atmosphere.
- Add anhydrous and stir at 60°C for 30 mins to generate the phenoxide anion.
- Dropwise add 1-Bromo-3-methylbutane to prevent di-alkylation side reactions.[1][2]
- Reflux at 80–90°C for 6–8 hours.
- Validation: TLC (Hexane:EtOAc 8:2) should show disappearance of the starting phenol (lower) and appearance of the non-polar ether ester (high).

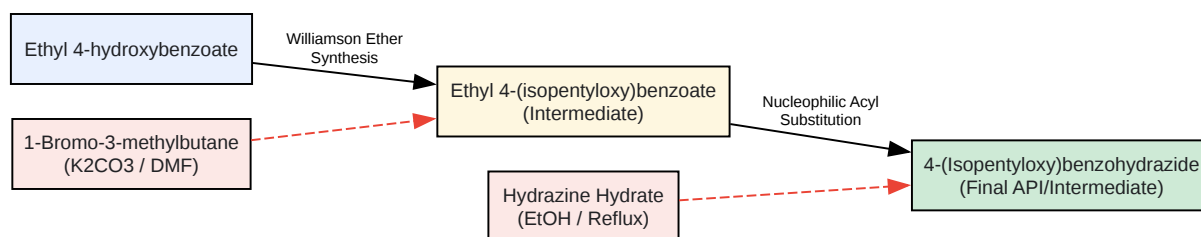
Step 2: Hydrazinolysis

Objective: Convert the ester to the hydrazide.[2]

- Reagents: Intermediate Ethyl 4-(isopentyloxy)benzoate, Hydrazine Hydrate (80% or 99%, 5–10 eq).
- Solvent: Absolute Ethanol.[2][3]
- Procedure:
 - Dissolve the alkylated ester in absolute ethanol.[2][3]
 - Add hydrazine hydrate in excess.[2] Note: Excess hydrazine drives the equilibrium forward and prevents the formation of the symmetrical dimer (N,N'-diacylhydrazine).[2]
 - Reflux for 4–6 hours. The product often precipitates upon cooling.[2]
 - Workup: Cool to 0°C. Filter the precipitate. Wash with cold ethanol and then copious water to remove residual hydrazine.[2]

- Recrystallization: Hot ethanol.

Visual Workflow (Graphviz)



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Figure 1: Two-step synthetic pathway ensuring regioselectivity and high purity.

Analytical Profiling (Self-Validating Criteria)

To ensure the integrity of the synthesized compound, the following spectral signatures must be observed.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-

- 9.60 ppm (s, 1H): -CONH- (Amide proton, disappears with shake).[2]
- 7.80 ppm (d, 2H): Aromatic protons ortho to carbonyl (deshielded).
- 6.95 ppm (d, 2H): Aromatic protons ortho to alkoxy group (shielded).
- 4.40 ppm (s, 2H): -NH (Amino protons, broad singlet).
- 4.05 ppm (t, 2H): -OCH - (Triplet, characteristic of ether linkage).[2]

- 1.6–1.8 ppm (m, 3H): Multiplet for isopentyl methine and methylene.
- 0.92 ppm (d, 6H): Terminal methyl groups of the isopentyl tail.

Infrared Spectroscopy (FT-IR)

- 3300–3200 cm^{-1} : Doublet or broad band (N-H stretching of primary/secondary amines).
- 1650–1620 cm^{-1} : C=O stretching (Amide I band).
- 1250 cm^{-1} : C-O-C asymmetric stretching (Aryl alkyl ether).

Biological & Material Applications[1][2][8][10][11] Medicinal Chemistry: The Pharmacophore

The benzohydrazide moiety is a privileged structure in drug design.[2][4]

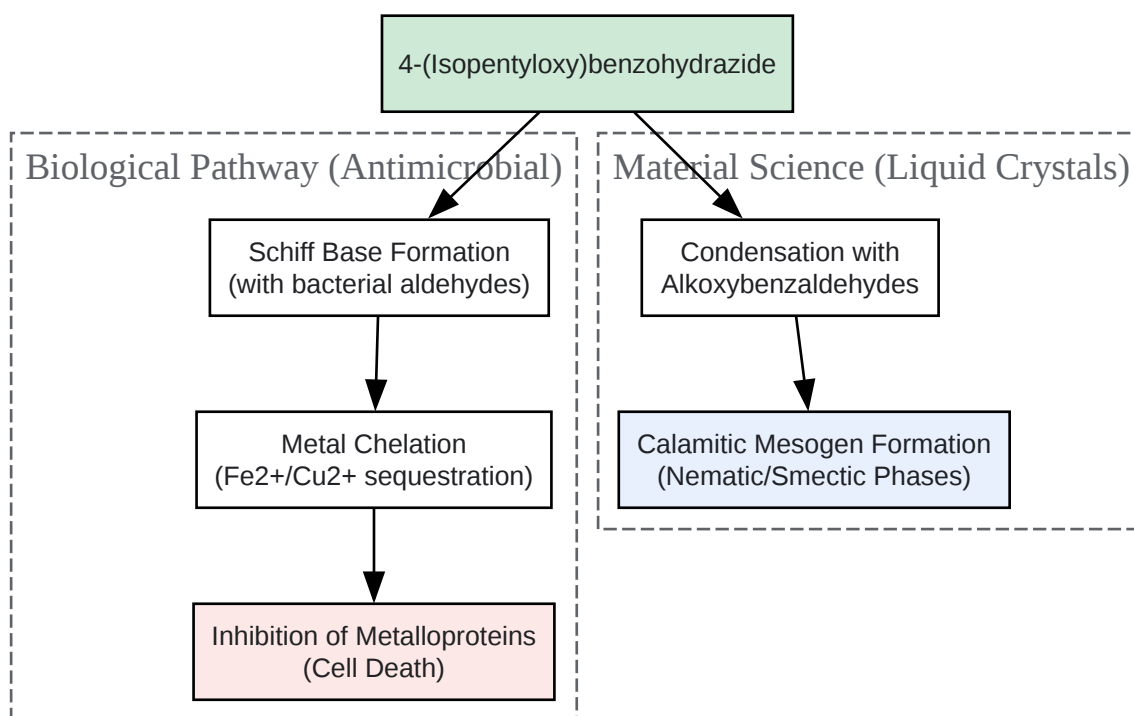
- Antitubercular Activity: Similar to Isoniazid, **4-(isopentyloxy)benzohydrazide** can form adducts with the NAD⁺ cofactor, inhibiting the Enoyl-ACP reductase (InhA) enzyme essential for mycolic acid synthesis in *Mycobacterium tuberculosis*.^[2] The isopentyl tail improves penetration through the waxy mycobacterial cell wall.^[2]
- Schiff Base Formation: Reaction with aldehydes yields hydrazones (Schiff bases) with documented anticancer and antimicrobial activity.^[2] The azomethine (-N=CH-) linkage coordinates with metal ions (Fe, Cu), disrupting bacterial respiration.^[2]

Material Science: Liquid Crystals

This compound is a "rod-like" core precursor.^{[1][2]}

- Mesogenicity: When condensed with 4-substituted benzaldehydes, the resulting molecule possesses a rigid core (two phenyl rings + hydrazone linker) and flexible tails.^[2]
- Role of Isopentyl Group: The branching at the end of the tail (iso-structure) disrupts crystalline packing more effectively than a straight n-pentyl chain, often lowering the melting point and stabilizing the Nematic or Smectic C phases.^[2]

Mechanism of Action Diagram



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Figure 2: Divergent utility in pharmacology and soft matter physics.

Safety & Handling (MSDS Summary)

- Hazards: Benzohydrazides are potential skin irritants and sensitizers.[2] Hydrazine derivatives can be toxic if inhaled.[2]
- Handling: Use in a fume hood.[2] Avoid contact with strong oxidizers (risk of exothermic reaction evolving nitrogen gas).
- Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the hydrazide group to the carboxylic acid.

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